molecular formula C21H21N5O3 B2962391 (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-29-3

(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2962391
CAS No.: 941941-29-3
M. Wt: 391.431
InChI Key: ORQPVVCHAIGPBV-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone core substituted with a 3-ethoxypropyl chain at position 3 and a 2-cyanophenyl group at position 1. The E-configuration of the urea linkage is critical for its stereoelectronic properties, which influence molecular recognition and binding interactions.

Properties

CAS No.

941941-29-3

Molecular Formula

C21H21N5O3

Molecular Weight

391.431

IUPAC Name

1-(2-cyanophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H21N5O3/c1-2-29-13-7-12-26-19(16-9-4-6-11-18(16)24-21(26)28)25-20(27)23-17-10-5-3-8-15(17)14-22/h3-6,8-11H,2,7,12-13H2,1H3,(H2,23,25,27)

InChI Key

ORQPVVCHAIGPBV-NCELDCMTSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound featuring a quinazoline derivative linked to a urea moiety. Its unique structural characteristics suggest potential biological activities that could be explored for pharmacological applications. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol
  • Structural Features :
    • Urea group
    • Quinazoline backbone
    • Ethoxypropyl substituent enhancing lipophilicity

Synthesis

The synthesis of (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves several steps:

  • Formation of the Quinazoline Derivative : This involves cyclization reactions that form the quinazoline core.
  • Urea Formation : The urea moiety is introduced through reaction with isocyanates or by direct condensation with amines.
  • Final Coupling : The ethoxypropyl group is added through alkylation reactions.

Optimization of reaction conditions such as solvent choice and temperature is crucial for maximizing yield and purity.

Biological Activity

The biological activity of this compound has not been extensively documented in current literature; however, its structural components suggest several potential activities:

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Studies indicate that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinazoline derivatives have shown efficacy against breast cancer cells by targeting specific kinases involved in tumor growth.

Antimicrobial Properties

Compounds featuring urea and quinazoline moieties have demonstrated antimicrobial activity. Research on related compounds has shown effectiveness against bacteria and fungi, suggesting that (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea may exhibit similar properties .

Enzyme Inhibition

The presence of the cyanophenyl group hints at potential interactions with enzymes involved in metabolic pathways. Studies on related compounds have indicated inhibition of enzymes such as carbonic anhydrase and certain kinases, which are critical targets for drug development .

Case Studies and Research Findings

StudyFindings
Study on Quinazoline DerivativesDemonstrated anticancer activity against various cell lines, with IC50 values in the micromolar range.
Antimicrobial Activity AssessmentShowed significant inhibition of bacterial growth in vitro, particularly against Gram-positive strains .
Enzyme Inhibition StudiesIdentified inhibition of key metabolic enzymes, suggesting a potential role in drug design .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea:

The compound (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule with a urea moiety linked to a quinazoline derivative. The presence of the 2-cyanophenyl group suggests potential interactions with various biological targets, making it a candidate for pharmacological applications. The ethoxypropyl substituent enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.

Potential applications of this compound, as suggested by Smolecule.com, include:

  • Drug Discovery : It can be used as a building block in synthesizing more complex drug candidates.
  • Material Science : It can be explored for creating new materials with unique properties.
  • Agrochemical Research : It can be investigated for its potential effects on plant biology and pest control.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Molecular Docking : Computational methods to predict binding interactions with target proteins.
  • Binding Assays : In vitro experiments to measure the affinity and specificity of the compound for its target.
  • Cell-Based Assays : Assessing the compound's effects on cell viability, enzyme activity, or other physiological responses.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with three structurally related urea derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (Target) C21H21N5O3 2-cyanophenyl; 3-ethoxypropyl on quinazolinone 391.43 Ethoxypropyl increases hydrophilicity; cyano group enhances polarity .
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea () C19H20N4O2 p-tolyl; propyl on quinazolinone 336.40 Propyl chain increases lipophilicity; methyl group on phenyl enhances stability .
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea () C37H34Cl2FN7O4S Chloro-fluorophenyl; thiazole-piperazine-hydrazine side chain 762.20 Chlorine/fluorine enhance lipophilicity; complex side chain may improve target binding .
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea () C23H18F3N7O2 Trifluoromethoxyphenyl; triazole-imidazolidinone hybrid 497.43 Trifluoromethoxy group strongly electron-withdrawing; triazole enhances metabolic resistance .

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The ethoxypropyl group in the target compound introduces an oxygen atom, improving hydrophilicity compared to the propyl chain in the analog. This may enhance aqueous solubility and reduce metabolic clearance . The chloro-fluorophenyl and thiazole-piperazine moieties in ’s compound significantly increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce oral bioavailability .

For example, employs acetonitrile as a solvent and potassium phosphate as a base for urea formation, yielding products via flash chromatography . reports a 73.3% yield for a multi-step synthesis involving hydrazine and thiazole intermediates, highlighting challenges in scaling complex derivatives .

Spectral and Analytical Data: provides 1H-NMR data (e.g., δ 11.42 ppm for urea NH), which aligns with typical urea proton shifts. The target compound’s 2-cyanophenyl group would likely show aromatic protons near δ 7.8–8.5 ppm, similar to ’s fluorophenyl signals . ESI-MS data (e.g., m/z 762.2 for ) corroborate molecular weights, suggesting the target compound would exhibit a similar ionization pattern .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction efficiency and yield be improved?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, key steps include:

  • Reagent selection : Use 2-cyanophenyl isocyanate and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene amine under inert conditions.
  • Solvent and catalyst : Dichloromethane or toluene as solvents, with triethylamine to neutralize HCl byproducts .
  • Reaction optimization : Reflux conditions (60–80°C) and extended reaction times (12–24 hrs) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. For example, urea NH protons typically appear as broad singlets near δ 10–12 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) resolves the (E)-configuration and quantifies bond angles/distances (e.g., C=N bond length ~1.28 Å). R-factor values <0.07 ensure reliability .

Advanced Research Questions

Q. How does the 3-ethoxypropyl substituent influence pharmacokinetic properties and target binding?

Methodological Answer:

  • Lipophilicity and solubility : The ethoxypropyl group increases logP (hydrophobicity), enhancing membrane permeability. Computational tools like MarvinSketch predict logP ~2.5 .
  • Target interactions : Molecular docking studies (e.g., AutoDock Vina) reveal that the ethoxypropyl chain occupies hydrophobic pockets in enzymes like quinazolinone-binding kinases. Compare binding affinities with analogs lacking this group .
  • Metabolic stability : In vitro assays (e.g., liver microsomes) assess oxidative metabolism of the ethoxypropyl moiety. LC-MS identifies primary metabolites like hydroxylated derivatives .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native) may explain conflicting IC50_{50} values. Replicate assays under identical conditions .
  • Validate target specificity : Use knockout models or siRNA silencing to confirm on-target effects. For example, if the compound inhibits kinase X in Study A but not Study B, check for off-target interactions via kinome-wide profiling .
  • Data normalization : Normalize activity data to internal controls (e.g., % inhibition relative to a reference inhibitor) to minimize inter-lab variability .

Q. What strategies can elucidate the mechanism of action for this compound in CNS disorders?

Methodological Answer:

  • In vitro neuroprotection assays : Test the compound in glutamate-induced oxidative stress models (e.g., SH-SY5Y cells). Measure markers like ROS levels (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .
  • In vivo behavioral studies : Use rodent models (e.g., Morris water maze for cognitive effects). Pair with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) to correlate exposure with efficacy .
  • Transcriptomic analysis : RNA-seq or qPCR arrays identify differentially expressed genes (e.g., BDNF, caspase-3) to map signaling pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.